molecular formula C20H20O7 B028282 (1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol CAS No. 80030-25-7

(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol

Cat. No. B028282
CAS RN: 80030-25-7
M. Wt: 372.4 g/mol
InChI Key: WUBQHQQOSOSTHS-RWVLGTNRSA-N
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Description

Synthesis Analysis

The synthesis of tricyclic compounds similar to "(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol" involves intricate organic reactions designed to precisely control the stereochemistry and functional group placement within the molecule. A related synthesis approach is demonstrated in the preparation of 13-Aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[7,3,1,05,13]tridecane, where a new synthesis route and crystal structure are reported, highlighting the complexity and precision required in such synthetic endeavors (Kehagia et al., 1995).

Molecular Structure Analysis

The molecular structure of tricyclic ethers involves a detailed analysis of the spatial arrangement of atoms within the molecule. X-ray crystallography provides crucial insights into the conformation and stereochemistry of these compounds. For example, research on similar structures, such as 3,7-Diphenyl-5,6;10,11-dibenzotricyclo[7.2.1.0 3,8]dodeca-5,7,10-trien-4-one, sheds light on the planarity of phenyl rings and the conformation of the cyclohexadienone ring, offering parallels to the detailed structural analysis required for "(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol" (Kashyap et al., 1993).

Chemical Reactions and Properties

The reactivity of tricyclic ethers encompasses a range of chemical transformations that these compounds can undergo, influenced by their unique structural motifs. Studies such as the one-pot condensation of 2-arylpropenes with formaldehyde and ammonium chloride, yielding aryl substituted pyridines and 5,7,11-trioxa-1-azatricyclo[7.3.1.03,8]tridecanes, exemplify the diverse reactivity patterns and potential for functional group modifications within tricyclic frameworks (Soldatenkov et al., 2001).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


properties

IUPAC Name

(1S,2S,7S,9S)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c21-19-11-23-17(13-7-3-1-4-8-13)25-15(19)16-20(22,27-19)12-24-18(26-16)14-9-5-2-6-10-14/h1-10,15-18,21-22H,11-12H2/t15-,16-,17?,18?,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBQHQQOSOSTHS-RWVLGTNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C(C3C(O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@]2([C@H]([C@H]3[C@@](O2)(COC(O3)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454076
Record name 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate

CAS RN

80030-25-7
Record name 1,3:4,6-Di-O-benzylidene-D-threo-2,5-hexodiulose Hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Reactant of Route 2
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Reactant of Route 3
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Reactant of Route 4
Reactant of Route 4
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Reactant of Route 5
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol
Reactant of Route 6
(1S,2S,7S,9S)-4,12-Diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecane-7,9-diol

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